molecular formula C6H8O2 B129839 3,4-Dimethyl-2(5H)-furanone CAS No. 1575-46-8

3,4-Dimethyl-2(5H)-furanone

Cat. No.: B129839
CAS No.: 1575-46-8
M. Wt: 112.13 g/mol
InChI Key: QHQDWCHELGHSTO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered lactone ring with two methyl groups attached at the 3rd and 4th positions. This compound is known for its pleasant aroma and is often found in various natural products, contributing to their flavor and fragrance profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 3,4-dimethyl-2-buten-1-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furanone ring.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3,4-dimethyl-2-butanone. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield 3,4-dimethyl-2-furanol.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: 3,4-Dimethyl-2-furancarboxylic acid.

    Reduction: 3,4-Dimethyl-2-furanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3,4-Dimethyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma. It is also employed in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2(5H)-furanone involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to fit into active sites of certain enzymes, thereby influencing their function.

Comparison with Similar Compounds

    2,5-Dimethyl-3(2H)-furanone: Another furanone with a similar structure but different substitution pattern.

    3-Methyl-2(5H)-furanone: Lacks one methyl group compared to 3,4-Dimethyl-2(5H)-furanone.

    4-Methyl-2(5H)-furanone: Has only one methyl group at the 4th position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3,4-dimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQDWCHELGHSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320672
Record name 3,4-Dimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-46-8
Record name NSC362902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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